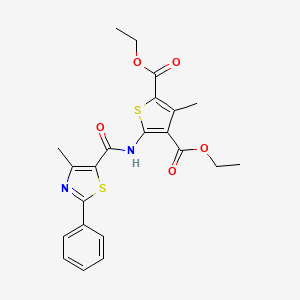

Diethyl 3-methyl-5-(4-methyl-2-phenylthiazole-5-carboxamido)thiophene-2,4-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed annulation reactions, as seen in the formation of 4-methylphenanthrenes using diethyl 2,2'-diiodo-4,4'-biphenyldicarboxylate and internal alkynes . Cycloaddition reactions are also common, such as the synthesis of triarylpyrroles from isothiazole dioxides , and the formation of diethyl 1-((4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate through 1,3-dipolar cycloaddition . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using techniques such as NMR spectroscopy, X-ray crystallography, and MS data . These techniques allow for the determination of the arrangement of atoms within a molecule and can be used to confirm the successful synthesis of the desired compound.

Chemical Reactions Analysis

The related compounds exhibit a variety of chemical reactions. For instance, the cycloadducts formed from isothiazole dioxides can lose SO2 and diethylcyanamide under elevated temperatures or basic conditions to form triarylpyrroles . Similarly, the thieno[2,3-b]thiophenes undergo heterocyclization reactions with various reagents to yield a range of derivatives . These reactions highlight the reactivity of sulfur and nitrogen-containing heterocycles, which may also apply to the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their functional groups and molecular structure. For example, the stability of 2-(diethylamino)thieno[1,3]oxazin-4-ones as inhibitors of human leukocyte elastase is attributed to the isosteric benzene-thiophene replacement, which enhances the stability of the acyl-enzyme intermediates . The antibacterial activity of triazole derivatives against Gram-positive and Gram-negative bacteria is another example of a chemical property derived from the compound's structure .

Aplicaciones Científicas De Investigación

Inhibitory Activity and Chemical Stability

- A study by Gütschow et al. (1999) synthesized a series of related compounds, finding them to have inhibitory activity toward human leukocyte elastase (HLE), with one compound showing significant potency. Their stability was also noted, indicating potential for further pharmaceutical applications (Gütschow et al., 1999).

Synthesis of Derivatives and Biological Activity

- El-Saghier (1993) reported on the synthesis of various derivatives under specific conditions, demonstrating the versatility and potential for creating compounds with biological activity (El-Saghier, 1993).

Synthesis of Heterocyclic Compounds

- Kim & Kim (2000) discussed the synthesis of 3-alkylamino-5-arylthiophenes with different substituents. This work highlights the synthetic versatility of thiophene derivatives for the creation of various heterocyclic compounds (Kim & Kim, 2000).

Electrochromic Properties

- A study by Algi et al. (2013) explored the electrochromic properties of a new copolymer based on thiophene derivatives, indicating potential applications in devices like full-color electrochromic displays (Algi et al., 2013).

Nonlinear Optical Limiting

- Research by Anandan et al. (2018) focused on thiophene dyes with potential applications in optoelectronic devices, particularly for protecting human eyes and optical sensors, demonstrating their nonlinear optical limiting behavior (Anandan et al., 2018).

Antimicrobial and Anticancer Activities

- Mabkhot et al. (2017) synthesized novel thiophene-containing compounds and evaluated their antimicrobial and antifungal activities. These compounds demonstrated promising antibacterial and antifungal properties, especially against gram-negative bacteria (Mabkhot et al., 2017).

Propiedades

IUPAC Name |

diethyl 3-methyl-5-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]thiophene-2,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5S2/c1-5-28-21(26)15-12(3)16(22(27)29-6-2)30-20(15)24-18(25)17-13(4)23-19(31-17)14-10-8-7-9-11-14/h7-11H,5-6H2,1-4H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCNXTXCKDLTOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2518903.png)

![3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-fluoroquinolin-4-one](/img/structure/B2518904.png)

![2-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid](/img/structure/B2518906.png)

![5-(1,3-Benzoxazol-2-ylsulfanyl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2518911.png)